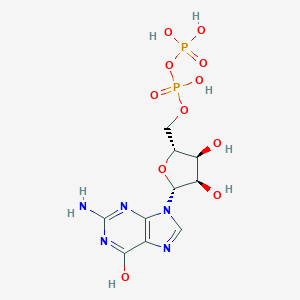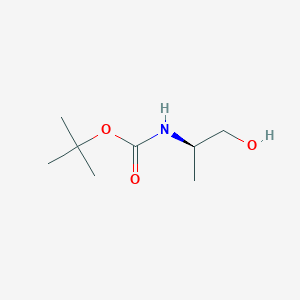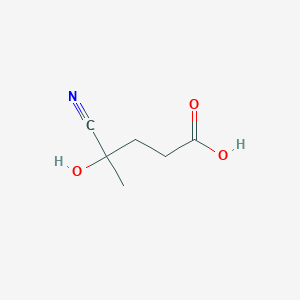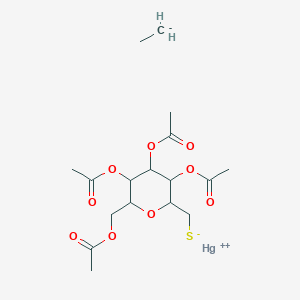
(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid
説明
Synthesis Analysis
The synthesis of "(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid" involves reacting O-Amino Phenol and Maleic Anhydride to produce the target compound and its chloro derivative. This process also leads to the creation of eight Mannich Bases through the use of substituted Aromatic Amines, with their structures confirmed by IR, NMR, and Mass Spectra analyses (Kadian, Maste, & Bhat, 2012).
Molecular Structure Analysis
The molecular structure of a closely related molecule, "(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid," was analyzed using X-ray diffraction for its crystal structure and quantum chemical calculations for its gas phase structure. This analysis revealed the molecule's dynamics and identified five conformers as local minima, with the most energetically favorable conformer closely matching the observed conformation in the crystal (Wang et al., 2016).
Chemical Reactions and Properties
A study on the reactivity of zinc carboxylate complexes with "(3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)acetic acid" demonstrated the compound's ability to form stable metal complexes, acting as an N,O-chelating ligand. This reactivity was exemplified in a synthesized mixed metal coordination polymer, highlighting the compound's versatile chemical properties (Singh, Jali, Das, & Baruah, 2011).
Physical Properties Analysis
Although specific studies on the physical properties of "(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid" were not directly found, related compounds in the benzoxazine family have been synthesized and characterized, suggesting similar analytical approaches can be applied to determine its physical properties.
Chemical Properties Analysis
The chemical properties of benzoxazinone derivatives, including their synthesis, characterization, and reaction capabilities, have been extensively studied. These compounds exhibit a range of activities, including antibacterial and antioxidant properties, indicating a broad spectrum of chemical functionalities (Kadian, Maste, & Bhat, 2012). Their ability to form stable metal complexes further showcases their chemical versatility and the potential for various applications in chemical synthesis and pharmacology.
科学的研究の応用
Organic Sulfur Compounds Research : This compound is used in research involving organic sulfur compounds, specifically in complex reactions with sodium hydroxide and other acids (Coutts, Matthias, Mah, & Pound, 1970).
Synthesis of Isoindolobenzoxazine Structures : Its synthesis can lead to the formation of isoindolobenzoxazine structures (Fitton & Ward, 1971).
Derivative Synthesis for Research : The synthesis of this compound and its derivatives can be used in various scientific research applications (Teitei, 1986).
Antioxidant Activity : Some derivatives, such as 2-(3,4-dihydro-3-oxo-2H-[1,2,4]triazino[4,3-c]quinazolin-4-yl)acetic acid, have shown antioxidant activity, with specific esters being particularly effective (Belenichev, Gorchakova, Puzyrenko, Kovalenko, & Bukhtiayrova, 2018).
Aldose Reductase Inhibition : AD-5467, a related 3-thioxo compound, demonstrated potent activity in inhibiting sorbitol accumulation, indicating potential use in diabetic studies (Tawada, Sugiyama, Ikeda, Yamamoto, & Meguro, 1990).
Selective N-Alkylation : Selective N-alkylation of related compounds under phase transfer catalysis produces specific derivatives (Rutar & Kikelj, 1998).
Anxiolytic and Anticonvulsant Activity : Certain synthesized derivatives exhibit considerable anxiolytic and potent anticonvulsant activities in animal models (Masuoka, Asako, Goto, & Noguchi, 1986).
Antimicrobial and Antioxidant Properties : Some benzoxazinyl pyrazolone arylidenes show potent antimicrobial and antioxidant properties (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
Appendage Diversity in Synthesis : The compound has been used to increase appendage diversity in synthesis, particularly in pharmaceutical research (Yu, Zheng, Wu, & Dai, 2013).
Antimycotic Activity : Some derivatives have shown antimycotic activity against plant pathogenic fungi (Mukovoz, Slepukhin, Danilova, Aysuvakova, & Glinushkin, 2018).
Metabolic Studies : Metabolites of related compounds are used in metabolic studies to identify specific metabolites in humans (Bernardi, Coda, Nicolella, Vicario, Gioia, Minghetti, Vigevani, & Arcamone, 1979).
Antibacterial Activity : Certain derivatives have been shown to possess significant antibacterial activity against a range of bacterial strains (Kalekar, Bhat, & Koli, 2011).
Photochromic Properties : New spiropyrans of the 4-oxo-3,4-dihydro-2H-1,3-benzoxazine series have been discovered to have photochromic properties, useful in material sciences (Luk’yanov, Ryabukhin, Dorofeenko, Nivorozhkin, & Minkin, 1978).
特性
IUPAC Name |
2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-9(13)5-8-10(14)11-6-3-1-2-4-7(6)15-8/h1-4,8H,5H2,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWCBWJRILQTBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(O2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382714 | |
| Record name | (3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid | |
CAS RN |
106660-11-1 | |
| Record name | (3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dihydro-3-oxo-2H-(1,4)-benzoxazin-2-ylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid](/img/structure/B24734.png)





![3-Methylfuro[3,2-b]pyridine](/img/structure/B24747.png)
